MRS1186 Exhibits 37-Fold Selectivity for Human A3 over Rat A1 Receptors
MRS1186 demonstrates subtype selectivity for the human adenosine A3 receptor over the rat A1 receptor, a critical differentiator from non-selective adenosine antagonists [1]. The compound's binding affinity at human A3 (Ki = 7.66 nM) is approximately 37-fold higher than its affinity at rat A1 receptors (Ki = 283 nM) when measured under identical radioligand displacement assay conditions [2].
| Evidence Dimension | Binding affinity (Ki) across adenosine receptor subtypes |
|---|---|
| Target Compound Data | Ki (hA3) = 7.66 nM; Ki (rA1) = 283 nM |
| Comparator Or Baseline | Same compound measured at rat A1 receptor |
| Quantified Difference | 37-fold selectivity (283 nM / 7.66 nM) |
| Conditions | Radioligand displacement: [125I]AB-MECA at human A3 receptors expressed in HEK-293 cell membranes; [3H]-(R)-PIA at rat A1 receptors from cerebral cortex membranes |
Why This Matters
This quantitative selectivity window enables researchers to attribute observed functional effects specifically to A3 receptor antagonism without confounding A1-mediated off-target activity.
- [1] Kim, Y. C., Ji, X. D., & Jacobson, K. A. (1996). Derivatives of the triazoloquinazoline adenosine antagonist (CGS15943) are selective for the human A3 receptor subtype. Journal of Medicinal Chemistry, 39(21), 4142-4148. Table 1. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. MRS1186 Ligand Activity Data. View Source
